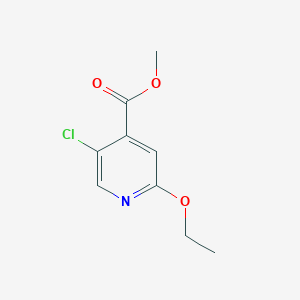
4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide (4-Br-2-Cl-3-CHO-HBr) is a synthetic compound that has been used in various scientific research applications. It is a brominated derivative of pyridine, a heterocyclic aromatic organic compound, and is a colorless solid. 4-Br-2-Cl-3-CHO-HBr is used in a variety of scientific research applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
4-Br-2-Cl-3-CHO-HBr has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, including pyridines, pyrrolidines, and pyrimidines. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and antiviral drugs. Additionally, 4-Br-2-Cl-3-CHO-HBr has been used in the synthesis of dyes and pigments, as well as in the synthesis of various polymers and plastics.
Mecanismo De Acción
The mechanism of action of 4-Br-2-Cl-3-CHO-HBr is not fully understood. However, it is believed to be a brominating agent, which means it is capable of adding bromine atoms to other molecules. This is thought to be due to the presence of the bromine atom in the 4-Br-2-Cl-3-CHO-HBr molecule, which acts as a Lewis acid and can react with other molecules to form brominated derivatives.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Br-2-Cl-3-CHO-HBr are not fully understood. However, it is believed to be a strong irritant to the skin, eyes, and mucous membranes. It is also believed to be toxic if ingested, and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Br-2-Cl-3-CHO-HBr has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable under a wide range of conditions. Additionally, it is a strong brominating agent, which makes it useful for synthesizing a variety of organic compounds. However, it is also a strong irritant, and should be handled with care.
Direcciones Futuras
In the future, 4-Br-2-Cl-3-CHO-HBr may be used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, pigments, and polymers. Additionally, further research may be conducted to better understand the biochemical and physiological effects of the compound. Additionally, the compound may be further studied to determine its potential uses in other scientific research applications. Finally, further research may be conducted to develop more efficient and safe synthesis methods for 4-Br-2-Cl-3-CHO-HBr.
Métodos De Síntesis
4-Br-2-Cl-3-CHO-HBr can be synthesized using a variety of methods, such as the reaction of 4-bromo-2-chloropyridine (4-Br-2-Cl-pyridine) with dimethylsulfate (DMS) in the presence of a base. The reaction proceeds through an SN2 mechanism, with the DMS acting as a nucleophile and displacing the bromine from 4-Br-2-Cl-pyridine. The resulting intermediate is then hydrolyzed with aqueous hydrobromic acid to yield 4-Br-2-Cl-3-CHO-HBr.
Propiedades
IUPAC Name |
4-bromo-2-chloropyridine-3-carbaldehyde;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO.BrH/c7-5-1-2-9-6(8)4(5)3-10;/h1-3H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZQBUWASHETHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C=O)Cl.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6303936.png)











